molecular formula C10H17ClO2 B1290955 8-Acetoxy-2-chloro-1-octene CAS No. 731773-22-1

8-Acetoxy-2-chloro-1-octene

Cat. No.: B1290955
CAS No.: 731773-22-1
M. Wt: 204.69 g/mol
InChI Key: MSMQHFBWHMSHOF-UHFFFAOYSA-N
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Description

8-Acetoxy-2-chloro-1-octene is an organic compound belonging to the family of chloroalkenes. It is characterized by the presence of an acetate group and a chlorine atom attached to an octene chain. This compound is a colorless liquid with a pungent odor and is commonly used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxy-2-chloro-1-octene typically involves the following steps:

    Starting Material: The synthesis begins with 1-octene, which is a commercially available starting material.

    Chlorination: The 1-octene undergoes chlorination to introduce the chlorine atom at the second position. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.

    Acetylation: The chlorinated intermediate is then subjected to acetylation to introduce the acetate group. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

8-Acetoxy-2-chloro-1-octene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia can be used under basic conditions.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1-octene, 2-alkoxy-1-octene, or 2-amino-1-octene.

    Elimination Reactions: Products include 1,2-octadiene or 1-octyne.

    Hydrolysis: The major product is 2-chloro-1-octanol

Scientific Research Applications

8-Acetoxy-2-chloro-1-octene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 8-Acetoxy-2-chloro-1-octene involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the double bond, which can undergo addition or elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    8-Acetoxy-2-bromo-1-octene: Similar structure but with a bromine atom instead of chlorine.

    8-Acetoxy-2-iodo-1-octene: Similar structure but with an iodine atom instead of chlorine.

    8-Acetoxy-2-fluoro-1-octene: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

8-Acetoxy-2-chloro-1-octene is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

7-chlorooct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQHFBWHMSHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641238
Record name 7-Chlorooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-22-1
Record name 7-Octen-1-ol, 7-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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